

# what is the structure of Ethyl cyclohexylideneacetate

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An In-depth Technical Guide to Ethyl Cyclohexylideneacetate

#### Abstract

Ethyl cyclohexylideneacetate is an  $\alpha,\beta$ -unsaturated ester with significant applications in organic synthesis and as an intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis via the Horner-Wadsworth-Emmons reaction are provided, along with a summary of its spectroscopic data. The reactivity of the compound, particularly as a substrate for conjugate additions, is discussed in the context of its applications in drug development and the synthesis of more complex molecules.

# **Chemical Identity and Structure**

Ethyl cyclohexylideneacetate is a molecule featuring a cyclohexylidene group attached to an ethyl acetate moiety via a double bond.[1] The IUPAC name for this compound is ethyl 2-cyclohexylideneacetate.[2][3] The presence of the carbon-carbon double bond conjugated to the carbonyl group of the ester classifies it as an  $\alpha,\beta$ -unsaturated ester, which imparts specific reactivity to the molecule.[1]



Identifier	Value
IUPAC Name	ethyl 2-cyclohexylideneacetate[2][3]
CAS Number	1552-92-7[1][2][4]
Molecular Formula	C10H16O2[2][5]
Molecular Weight	168.23 g/mol [2][4][5]
SMILES	CCOC(=0)C=C1CCCCC1[2][5]
InChI Key	MCWDXHYYYNGYGK-UHFFFAOYSA-N[1][2] [3]

Table 1: Chemical Identifiers for Ethyl cyclohexylideneacetate

# **Physicochemical Properties**

**Ethyl cyclohexylideneacetate** is a clear, colorless liquid at room temperature.[4][6] It is soluble in organic solvents such as dichloromethane and ethyl acetate.[7] A summary of its key physicochemical properties is presented in Table 2.

Property	Value
Appearance	Clear colorless liquid[4][6]
Boiling Point	48-49 °C at 0.02 mmHg[8][9][10]
Refractive Index	n <sup>25</sup> D 1.4755[8][9] or 1.4770-1.4810 at 20°C[6]
Solubility	Soluble in dichloromethane, ethyl acetate[7]

Table 2: Physicochemical Properties of Ethyl cyclohexylideneacetate

## **Synthesis**

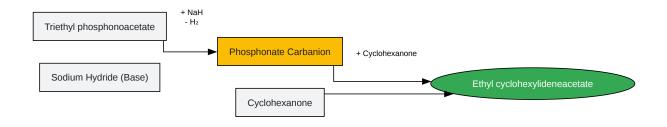
The most common and efficient method for the synthesis of **Ethyl cyclohexylideneacetate** is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the olefination of cyclohexanone with a phosphonate carbanion, typically generated from triethyl



phosphonoacetate and a base. The HWE reaction is often preferred over the Wittig reaction for preparing olefins with adjacent electron-withdrawing groups due to its generally higher yields and simpler purification.[8][9] An older, less efficient method involves the Reformatsky reaction. [1][8]

#### Horner-Wadsworth-Emmons Reaction Workflow

The synthesis commences with the deprotonation of triethyl phosphonoacetate by a strong base, such as sodium hydride, to form a phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone, forming a betaine intermediate which subsequently eliminates to yield the desired  $\alpha,\beta$ -unsaturated ester and a water-soluble phosphate byproduct.



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Caption: Horner-Wadsworth-Emmons synthesis of **Ethyl cyclohexylideneacetate**.

## **Spectroscopic Data Summary**

Spectroscopic data is crucial for the structural elucidation and purity assessment of **Ethyl cyclohexylideneacetate**. Various spectroscopic techniques are used to characterize this compound.



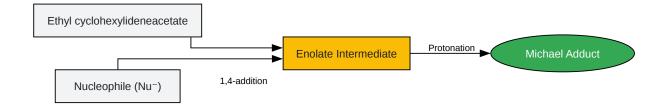
Technique	Description
<sup>1</sup> H NMR	The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the protons of the cyclohexyl ring.
<sup>13</sup> C NMR	The carbon NMR spectrum displays signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.[11]
IR Spectroscopy	The infrared spectrum exhibits a strong absorption band for the C=O stretching of the conjugated ester and a band for the C=C stretching of the alkene.[2]
Mass Spectrometry	Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the molecule.[2][11]

Table 3: Summary of Spectroscopic Data for Ethyl cyclohexylideneacetate

# Chemical Reactivity and Applications in Drug Development Reactivity Profile

The reactivity of **Ethyl cyclohexylideneacetate** is dominated by the  $\alpha,\beta$ -unsaturated ester functionality.[1] The carbon-carbon double bond is electron-deficient due to the electron-withdrawing nature of the adjacent ester group, making it susceptible to nucleophilic attack at the  $\beta$ -position in a Michael (conjugate) addition reaction.[1] This reactivity is fundamental to its use as a building block in organic synthesis. The double bond can also undergo other transformations such as conjugate reduction and cycloaddition reactions.[1] For instance, it can be reduced to ethyl cyclohexylacetate.[1][12]





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Caption: General scheme of a Michael addition reaction with **Ethyl cyclohexylideneacetate**.

### **Applications**

**Ethyl cyclohexylideneacetate** serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[7] Its ability to undergo conjugate additions allows for the introduction of various functionalities, which is a key strategy in the construction of molecular frameworks for drug candidates. It has been reported to show inhibitory activity against gabapentin, phosphoranes, and aldehydes.[4]

# Detailed Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

The following protocol is based on a procedure published in Organic Syntheses.[8][9]

#### Materials:

- Sodium hydride (50% dispersion in mineral oil)
- Dry benzene
- Triethyl phosphonoacetate
- Cyclohexanone

#### Procedure:



- A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.
- The flask is charged with 16 g (0.33 mole) of a 50% sodium hydride dispersion and 100 ml of dry benzene.[9]
- To the stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over 45-50 minutes, maintaining the temperature at 30-35°C with cooling if necessary. Vigorous hydrogen evolution will be observed.[9]
- After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure complete formation of the phosphonate carbanion.[8]
- To the resulting solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over 30-40 minutes, maintaining the temperature at 20-30°C with an ice bath.[8] A gummy precipitate of sodium diethyl phosphate will form.
- The mixture is then heated at 60-65°C for 15 minutes.[8]
- After cooling to 15-20°C, the mother liquor is decanted from the precipitate. The precipitate is washed with several portions of hot benzene.[8][9]
- The combined mother liquor and washings are distilled at atmospheric pressure to remove the benzene.
- The product, **Ethyl cyclohexylideneacetate**, is then distilled under reduced pressure, collecting the fraction at 48-49°C (0.02 mm).[8][9] The expected yield is 37-43 g (67-77%).[8] [9]

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